molecular formula C20H33NO B1662688 Arachidonamide CAS No. 85146-53-8

Arachidonamide

Cat. No.: B1662688
CAS No.: 85146-53-8
M. Wt: 303.5 g/mol
InChI Key: BNBSCAZCQDLUDU-DOFZRALJSA-N
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Description

Arachidonoyl amide, also known as (5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenamide, is a derivative of arachidonic acid. It is structurally similar to anandamide, an endogenous cannabinoid neurotransmitter, but lacks the hydroxyethyl moiety.

Scientific Research Applications

Arachidonoyl amide has a wide range of applications in scientific research:

Future Directions

Research suggests potential for the study of compounds as combined FAAH-1-COX inhibitors . This could open new avenues for the development of drugs to treat pain and inflammation.

Biochemical Analysis

Biochemical Properties

Arachidonamide interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Fatty Acid Amide Hydrolase 1 (FAAH-1), which is responsible for its degradation . The affinity of FAAH-1 for this compound is significant, suggesting a key role in biochemical reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a role in the regulation of pain and inflammation, as it is involved in the production of endocannabinoids . These endocannabinoids interact with cannabinoid receptors in the nervous system, influencing pain perception and inflammatory responses .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is metabolized by FAAH-1, resulting in the production of arachidonic acid . This process involves binding interactions with FAAH-1, leading to changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have shown that it can reduce rewarding and relapse-inducing effects of nicotine

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the arachidonic acid metabolic pathway, which involves various enzymes and cofactors . This pathway leads to the production of numerous bioactive metabolites, which play critical roles in the immune system .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is internalized in cells through a carrier-mediated mechanism . Once inside the cell, it is transported to different locations for signaling purposes and catabolism .

Subcellular Localization

It is known that it is internalized and transported within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl amide can be synthesized through the amidation of arachidonic acid with ammonia or amines under controlled conditions. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere to prevent oxidation of the polyunsaturated fatty acid.

Industrial Production Methods: Industrial production of arachidonoyl amide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl amide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated amides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Hydroperoxides, epoxides, and hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

    Anandamide (AEA): An endogenous cannabinoid with a similar structure but includes a hydroxyethyl group.

    Arachidonic Acid: The parent fatty acid from which arachidonoyl amide is derived.

    Oleamide: Another fatty acid amide with sleep-inducing properties.

Uniqueness: Arachidonoyl amide is unique due to its specific binding affinity and interaction with cannabinoid receptors, which differs from anandamide and other similar compounds. Its hydrolysis by FAAH is more efficient, making it a valuable tool for studying cannabinoid receptor function and potential therapeutic applications .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBSCAZCQDLUDU-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347885
Record name Arachidonoyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85146-53-8
Record name Arachidonoyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Arachidonamide, also known as Anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors, predominantly the CB1 receptor. [] This interaction initiates a signaling cascade within cells, primarily through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. [] This, in turn, affects various downstream processes, including the modulation of neurotransmitter release, regulation of ion channels, and influencing neuronal excitability. []

ANone:

    ANone: This information is not addressed within the provided research articles, which focus on the biological activity and pharmacological properties of this compound rather than its material properties.

    A: this compound itself is not known to possess catalytic properties. The provided research focuses on its role as an endogenous signaling molecule and its interactions with enzymes involved in its synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH). [, ]

    A: Yes, computational techniques, including conformational memories (CM) and computer receptor docking studies, have been used to investigate the binding of this compound and its analogs to the CB1 receptor. [] These studies provide insights into the structural features important for binding affinity and selectivity.

    A: Extensive research has been conducted on the SAR of this compound, revealing key structural features crucial for its activity. For example, modifications to the ethanolamide headgroup, such as the addition of methyl groups at the 1'-position, have been shown to increase metabolic stability and impact interaction with enzymes like FAAH. [, ] Additionally, the length and degree of unsaturation in the Arachidonic acid tail are essential for binding to cannabinoid receptors. Studies indicate that a chain length of 20-22 carbons with at least three double bonds and saturation in the last five carbons of the acyl chain is optimal for CB1 receptor affinity. [] Furthermore, the presence of a cis double bond at the Δ9 position and a hydrophobic methyl terminus in the Arachidonic acid tail have been identified as important structural determinants for biological activity. []

    A: this compound is rapidly metabolized in vivo, primarily by FAAH. [] This rapid degradation necessitates the development of stable analogs or formulation strategies to enhance its therapeutic potential. Strategies such as chemical modifications to the this compound structure, encapsulation in nanoparticles, or the use of enzyme inhibitors could potentially improve its stability and bioavailability. [, ]

    ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not addressed in these articles.

    A: this compound exhibits rapid absorption and distribution in vivo. [] It undergoes extensive metabolism, mainly via hydrolysis by FAAH, and subsequent metabolites are excreted primarily in the urine. [, ] Its pharmacodynamic effects are mediated through its interaction with cannabinoid receptors, leading to a variety of physiological responses. [, ]

    A: this compound has demonstrated efficacy in various in vitro assays, including inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. [] In vivo studies have shown its analgesic effects in models of inflammatory pain, [] and its potential in mitigating emesis. [] Additionally, research suggests a role for this compound in modulating social interaction, with potential implications for addressing social dysfunctions. []

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